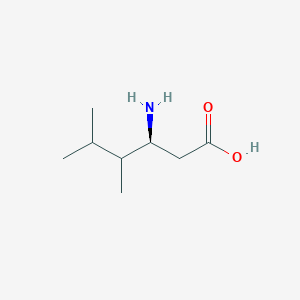

(3S)-3-Amino-4,5-dimethylhexanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Contemporary Chemical Biology and Organic Synthesis

Non-proteinogenic amino acids (NPAAs), which are not encoded in the standard genetic code for protein synthesis, represent a vast area of chemical diversity with significant implications for science. cultivatorphytolab.comnbinno.com Unlike their protein-forming counterparts, NPAAs perform a wide array of biological functions. cultivatorphytolab.com They can act as metabolic intermediates, signaling molecules like the neurotransmitter gamma-aminobutyric acid (GABA), or as defense compounds in plants. cultivatorphytolab.comquora.com

In the fields of drug discovery and organic synthesis, the unique structures of NPAAs are particularly valuable. Their incorporation into peptides can enhance stability against enzymatic breakdown, a major hurdle for peptide-based drugs. nbinno.com By replacing natural amino acids with NPAAs, scientists can create molecules with longer half-lives and improved pharmacokinetic profiles. nbinno.com Furthermore, the novel side chains and backbones of NPAAs can introduce specific structural constraints, leading to higher binding affinity and selectivity for therapeutic targets like enzymes or receptors. nbinno.com β-amino acids, a major class of NPAAs, are of growing interest because their presence in more complex molecules can confer potent biological activities. mmsl.czhilarispublisher.com

Overview of Prior Research on Hexanoic Acid Derivatives and Branched-Chain Amino Acids

Research into hexanoic acid and its derivatives spans various scientific disciplines. Hexanoic acid, also known as caproic acid, is a six-carbon fatty acid found naturally in animal fats and is used in the manufacturing of esters for artificial flavors. wikipedia.orgnih.gov In medicinal chemistry, hexanoic acid derivatives have been investigated as components of larger molecules. For example, they can be used as linkers in imaging agents to improve tumor targeting properties or designed as inverse agonists for nuclear receptors like RORγt, which are therapeutic targets for autoimmune diseases. researchgate.netnih.gov

Branched-chain amino acids (BCAAs), which include the essential proteinogenic amino acids leucine (B10760876), isoleucine, and valine, are crucial for protein synthesis and also act as signaling molecules that regulate metabolism. mdpi.comnih.govmdpi.com Research on synthetic branched-chain amino acids, particularly β-amino acids, is driven by their potential pharmacological applications. The addition of alkyl substituents to amino acid scaffolds can profoundly affect their biological activity. acs.org For instance, the synthesis of various chiral β-amino acids with multiple stereocenters is an area of intense focus, as these compounds are often precursors or analogs to potent drugs. sci-hub.st

Rationale for Dedicated Academic Investigation into (3S)-3-Amino-4,5-dimethylhexanoic acid

The dedicated investigation of this compound is primarily motivated by its structural similarity to known therapeutic agents, particularly those in the gabapentinoid class of drugs. nih.gov Gabapentinoids like pregabalin (B1679071), which is (S)-3-(aminomethyl)-5-methylhexanoic acid, are widely used to treat epilepsy, neuropathic pain, and anxiety. acs.orgnih.gov These drugs function by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels. nih.gov

The structure-activity relationship studies of pregabalin analogs have shown that the placement and stereochemistry of alkyl substituents on the amino acid backbone are critical for binding to the α2-δ protein and for biological activity. acs.org this compound represents a specific analog of interest where methyl groups are positioned at the 4 and 5 positions. Studying this compound allows researchers to explore how these structural modifications influence binding affinity and functional activity at the α2-δ subunit. acs.orgnih.gov Furthermore, the synthesis of such a molecule, which may contain multiple contiguous chiral centers, presents a significant challenge in stereoselective organic synthesis, making it an attractive target for developing new synthetic methodologies. sci-hub.sttandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(3S)-3-amino-4,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |

InChI Key |

JNILHKVTKKZTKO-MLWJPKLSSA-N |

Isomeric SMILES |

CC(C)C(C)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C(C)C(CC(=O)O)N |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for 3s 3 Amino 4,5 Dimethylhexanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for (3S)-3-Amino-4,5-dimethylhexanoic acid

A logical retrosynthetic analysis of this compound reveals several key disconnection strategies that form the basis for its asymmetric synthesis. The primary bond disconnections focus on the formation of the C-C and C-N bonds that establish the chiral centers at C3 and C4.

One common strategy involves the disconnection of the C3-N bond, leading to a chiral carboxylic acid precursor. This approach relies on the stereoselective introduction of the amino group. A prominent method to achieve this is through the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The stereochemistry at C4 can be established beforehand, guiding the diastereoselective addition of the amino group.

Alternatively, a C3-C4 bond disconnection points towards a strategy involving the coupling of a chiral amine equivalent and a suitable carbonyl compound or its derivative. This approach necessitates the use of a chiral glycine (B1666218) enolate equivalent or a related synthon that can be stereoselectively alkylated.

Another viable disconnection is at the C2-C3 bond. This strategy often employs an aldol-type reaction or a Mannich reaction, where a chiral enolate is added to a chiral imine, thereby constructing the β-amino acid backbone with the desired stereochemistry.

A particularly effective strategy, inspired by the synthesis of analogous complex β-amino acids, involves the use of a chiral β-ketoester as a key intermediate. researchgate.net This approach allows for the sequential and controlled introduction of the stereocenters. The retrosynthesis would involve disconnecting the final amino acid to an enamide, which is then traced back to the chiral β-ketoester. This key intermediate can be derived from a simpler acylated chiral auxiliary, such as an Evans oxazolidinone, allowing for a highly stereocontrolled synthesis.

Chiral Auxiliary-Mediated Approaches for the Enantioselective Synthesis of this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ysu.am Several strategies employing chiral auxiliaries can be envisioned for the synthesis of this compound.

Stereoselective Alkylation of Glycine Equivalents

The stereoselective alkylation of chiral glycine enolates is a well-established method for the synthesis of α-amino acids, and this can be extended to the synthesis of β-amino acids. In this approach, a chiral auxiliary is attached to a glycine molecule to form a chiral glycine equivalent. Deprotonation of this species generates a chiral enolate, which then reacts with an electrophile, in this case, a precursor to the 4,5-dimethylhexyl side chain, such as 1-bromo-2,3-dimethylbutane. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired β-amino acid. Chiral auxiliaries such as Evans oxazolidinones have proven effective in directing such alkylations. santiago-lab.com

A notable example of this strategy involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes can be diastereoselectively alkylated to introduce the desired side chain. organic-chemistry.org

Diastereoselective Addition Reactions to Chiral Enolates or Imines

Diastereoselective addition reactions to chiral enolates or imines represent another powerful strategy. In one scenario, a chiral enolate, derived from an acetate (B1210297) equivalent bearing a chiral auxiliary, can be reacted with a chiral imine derived from 3-methyl-2-butanone (B44728). The dual stereocontrol from both the chiral enolate and the chiral imine can lead to high diastereoselectivity in the formation of the C3-C4 bond.

A highly relevant approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated compound bearing a chiral auxiliary. For instance, the synthesis of a similar compound, (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, utilized a stereoselective 1,4-addition of a methyl group to a chiral β-ketoester precursor attached to an oxazolidinone auxiliary. researchgate.net This methodology could be adapted for the synthesis of this compound by employing the appropriate enantiomer of the chiral auxiliary and a suitable organocuprate reagent to introduce the isopropyl group.

The following table summarizes the key aspects of a potential diastereoselective conjugate addition approach:

| Reaction Step | Reagents and Conditions | Key Transformation | Stereochemical Control |

| Acylation | Propionyl chloride, n-BuLi | Formation of N-acyloxazolidinone | Attachment of chiral auxiliary |

| Enolate Formation | NaHMDS, Lewis acid (e.g., MgBr2·OEt2) | Generation of a chiral enolate | Conformation of the enolate |

| Conjugate Addition | Isopropylcuprate | Formation of the C4 stereocenter | 1,4-addition to the α,β-unsaturated system |

| Auxiliary Removal | LiOH, H2O2 | Hydrolysis of the auxiliary | Release of the chiral carboxylic acid |

Asymmetric Strecker-Type Reactions with Chiral Auxiliaries

The Strecker synthesis is a classic method for preparing α-amino acids, and its asymmetric variant can be a powerful tool. wikipedia.org An asymmetric Strecker-type reaction for the synthesis of this compound would involve the reaction of 3-methyl-2-butanone with a chiral amine, such as α-phenylethylamine, and a cyanide source. The chiral amine acts as an auxiliary, directing the nucleophilic attack of the cyanide to form a chiral α-aminonitrile with high diastereoselectivity. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary would yield the target β-amino acid. The steric bulk of the isopropyl group on the ketone would play a significant role in the facial selectivity of the cyanide addition.

Asymmetric Organocatalytic Synthesis of this compound and its Precursors

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, often avoiding the use of metal catalysts.

Enantioselective Michael Additions

The enantioselective Michael addition is a key C-C bond-forming reaction that can be catalyzed by chiral organocatalysts. For the synthesis of precursors to this compound, an organocatalytic Michael addition of a nucleophile to a suitable Michael acceptor could be employed.

A plausible strategy involves the reaction of a nitroalkane, such as 1-nitro-2,3-dimethylbutane, with an acrylate (B77674) derivative in the presence of a chiral organocatalyst, like a bifunctional thiourea (B124793) or a primary amine catalyst derived from cinchona alkaloids. researchgate.netorganic-chemistry.org This would generate a γ-nitro ester with a newly formed stereocenter at the β-position (which corresponds to the C3 position of the target molecule). The nitro group can then be reduced to an amine to afford the final β-amino acid. The success of this approach would depend on the ability of the organocatalyst to effectively control the stereochemistry of the conjugate addition with the sterically demanding nitroalkane.

The following table outlines a potential organocatalytic Michael addition approach:

| Reaction Step | Michael Acceptor | Michael Donor | Organocatalyst | Product |

| Michael Addition | tert-Butyl acrylate | 1-Nitro-2,3-dimethylbutane | Chiral bifunctional thiourea | Chiral γ-nitro ester |

| Reduction | H2, Raney Ni or other reducing agents | - | - | This compound |

This approach offers a potentially more atom-economical and environmentally friendly alternative to traditional metal-based catalytic systems.

Stereoselective α-Amination Reactions

Stereoselective α-amination of a carbonyl compound represents a direct approach to installing the amino group at the α-position of a suitable precursor to this compound. This strategy typically involves the reaction of an enolate or its equivalent, derived from a 4,5-dimethylhexanoic acid derivative, with an electrophilic nitrogen source in the presence of a chiral auxiliary or catalyst.

While specific examples detailing the α-amination for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of this methodology can be applied. For instance, a chiral oxazolidinone auxiliary attached to the carboxylic acid precursor could direct the stereoselective approach of an aminating agent, such as a dialkyl azodicarboxylate. Subsequent removal of the chiral auxiliary would yield the desired β-amino acid with high enantiomeric purity. The steric bulk of the 4,5-dimethylpentyl group would likely play a significant role in the diastereoselectivity of the amination step.

Transition Metal-Catalyzed Asymmetric Transformations for the Construction of this compound

Transition metal catalysis offers a powerful and versatile toolkit for the asymmetric synthesis of chiral molecules, including β-amino acids. Various strategies leveraging transition metals have been developed to construct the chiral amine moiety with high enantioselectivity.

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation of β-(acylamino)acrylates is a well-established and highly effective method for the synthesis of chiral β-amino acids. nih.govpsu.edu This approach involves the synthesis of a dehydroamino acid precursor, which is an achiral molecule, followed by enantioselective hydrogenation using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. nih.govpsu.edu

For the synthesis of this compound, the corresponding precursor would be (E)- or (Z)-3-(acylamino)-4,5-dimethylhex-2-enoic acid or its ester. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as TangPhos have demonstrated high efficiency in the rhodium-catalyzed hydrogenation of both β-alkyl and β-aryl β-(acylamino)acrylates, often yielding enantiomeric excesses (ee) of up to 99.6%. nih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-TangPhos | β-alkyl β-(acylamino)acrylates | Up to 99.6% | nih.gov |

| Ru(OAc)₂-(R)-BINAP | N-acyl-β-(amino)acrylates | >90% | psu.edu |

This table presents representative data for the asymmetric hydrogenation of β-(acylamino)acrylates, which is a general method applicable to the synthesis of the target compound.

Enantioselective Carbon-Carbon Bond Forming Reactions

Enantioselective carbon-carbon bond forming reactions, such as conjugate additions, are fundamental in asymmetric synthesis and can be applied to construct the backbone of this compound. hilarispublisher.comorganic-chemistry.org A common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.

For instance, the synthesis could proceed via the conjugate addition of a chiral amine or an achiral amine in the presence of a chiral catalyst to an α,β-unsaturated ester like ethyl 4,5-dimethylhex-2-enoate. Alternatively, the conjugate addition of a carbon nucleophile to a nitroalkene followed by reduction of the nitro group offers another route. The stereochemistry of the newly formed C-N bond is controlled by the chiral catalyst or auxiliary employed. Various metal complexes, including those of copper and rhodium, have been successfully used to catalyze such reactions with high enantioselectivity. hilarispublisher.com

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation of alkenes has emerged as a powerful method for the synthesis of β-amino acid derivatives. acs.orgnih.govorganic-chemistry.orgacs.org This reaction involves the simultaneous introduction of an amino group and a carbonyl group across a double bond. For the synthesis of this compound, a suitable starting material would be 4,5-dimethyl-1-hexene.

A novel development in this area is the intermolecular aminocarbonylation of alkenes, which can be accelerated by the use of a hypervalent iodine reagent. acs.orgnih.gov This method provides a convenient route to β-amino acid derivatives from simple alkenes. The reaction typically employs a palladium catalyst and a nitrogen source, such as an amide or imide, in the presence of carbon monoxide. The enantioselectivity of this transformation would depend on the use of chiral ligands on the palladium catalyst.

| Catalyst | Substrate | Reagents | Product | Reference |

| Palladium | Alkenes | CO, N-nucleophile, Hypervalent iodine reagent | β-Amino acid derivative | acs.orgnih.gov |

This table illustrates the general components of a palladium-catalyzed aminocarbonylation reaction for the synthesis of β-amino acid derivatives.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, offering a powerful strategy for the preparation of enantiomerically pure compounds.

Enzymatic Resolution of Racemic Intermediates

Enzymatic resolution is a widely used technique for the separation of enantiomers. In the context of this compound synthesis, this would involve the preparation of a racemic mixture of an intermediate, followed by the selective transformation of one enantiomer by an enzyme, typically a lipase (B570770) or a protease.

For example, a racemic ester of 3-amino-4,5-dimethylhexanoic acid could be subjected to hydrolysis catalyzed by a lipase. Lipases are known to exhibit high enantioselectivity in the hydrolysis of amino acid esters, selectively hydrolyzing one enantiomer while leaving the other unreacted. mdpi.com The resulting mixture of the free amino acid and the unreacted ester can then be separated. This method allows for the isolation of both enantiomers of the β-amino acid.

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Lipase | Hydrolysis | Racemic β-amino acid ester | Separation of enantiomers | mdpi.com |

| β-Aminopeptidase | Hydrolysis | Racemic β³-amino acid amides | Enantiopure β³-amino acids | researchgate.net |

This table provides examples of enzymes and their applications in the resolution of racemic amino acid derivatives.

Biocatalytic Asymmetric Amination or Carboxylation

Biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for the production of chiral molecules like this compound. The primary biocatalytic strategies applicable to this target compound involve asymmetric amination of a prochiral ketone precursor or, conceptually, asymmetric carboxylation of a corresponding amine.

Asymmetric Amination using Transaminases:

The most prominent and industrially relevant biocatalytic approach for the synthesis of this compound is the asymmetric amination of the corresponding prochiral β-keto acid, 4,5-dimethyl-3-oxohexanoic acid, using ω-transaminases (ω-TAs). mbl.or.krmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor with high enantioselectivity. mbl.or.krmdpi.com For the synthesis of the (3S)-enantiomer, an (S)-selective ω-transaminase is required.

The reaction proceeds by the transfer of an amino group from a suitable donor, such as L-alanine or isopropylamine, to the ketone substrate. The choice of amino donor is critical, as it affects the reaction equilibrium and by-product formation. researchgate.net The use of isopropylamine, for instance, generates acetone (B3395972) as a co-product, which is volatile and can be easily removed to drive the reaction towards completion.

Enzyme engineering and screening have yielded a wide array of ω-transaminases with diverse substrate specificities and improved stability, making it feasible to find a catalyst for sterically demanding substrates like 4,5-dimethyl-3-oxohexanoic acid. nih.govnih.gov While direct literature on the enzymatic synthesis of this specific molecule is scarce, the successful application of ω-transaminases in the production of structurally similar pharmaceutical intermediates, such as the antidiabetic drug sitagliptin, underscores the potential of this methodology. mbl.or.kr

Biocatalytic Reductive Amination:

Another emerging biocatalytic strategy is the use of reductive aminases (RedAms) or amine dehydrogenases (AmDHs). wikipedia.orgfrontiersin.orgresearchgate.net These enzymes catalyze the direct reductive amination of a ketone with ammonia (B1221849), providing a direct route to the corresponding primary amine. researchgate.net This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction, often utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) which must be regenerated in situ. Glucose dehydrogenase is commonly employed for cofactor regeneration, using glucose as a sacrificial co-substrate. frontiersin.org This method offers high atom economy as ammonia is used directly as the amine source.

Conceptual Biocatalytic Carboxylation:

While less developed for this class of compounds, biocatalytic asymmetric carboxylation represents a theoretical alternative. This would involve the stereoselective addition of carbon dioxide to a precursor molecule. Recent advances have shown nickel-catalyzed carboxylation of aziridines to produce β-amino acids, and future developments in biocatalysis may lead to enzymatic counterparts for such transformations. illinois.eduorganic-chemistry.org

Table 1: Key Research Findings in Biocatalytic Asymmetric Amination for this compound Synthesis

| Biocatalytic Method | Enzyme Class | Key Precursor | Key Features | Potential Advantages |

| Asymmetric Amination | ω-Transaminase (ω-TA) | 4,5-Dimethyl-3-oxohexanoic acid | Requires an amino donor (e.g., L-alanine, isopropylamine); (S)-selective enzyme yields the desired stereoisomer. | High enantioselectivity (>99% ee often achievable); mild reaction conditions; environmentally friendly. |

| Reductive Amination | Reductive Aminase (RedAm) / Amine Dehydrogenase (AmDH) | 4,5-Dimethyl-3-oxohexanoic acid | Uses ammonia directly as the amine source; requires a reducing agent (e.g., formate) and cofactor regeneration system. | High atom economy; avoids the use of a separate amino donor. |

Comparative Analysis of Synthetic Route Efficiency, Enantioselectivity, and Atom Economy for this compound Production

The synthesis of a chiral compound with multiple stereocenters like this compound can be approached through various synthetic strategies, each with its own set of advantages and disadvantages. A comparative analysis of these routes based on efficiency, enantioselectivity, and atom economy is crucial for selecting a sustainable and economically viable manufacturing process.

Route 1: Biocatalytic Asymmetric Amination (Chemoenzymatic)

This route, as detailed in the previous section, would likely involve a few chemical steps to synthesize the 4,5-dimethyl-3-oxohexanoic acid precursor, followed by a key biocatalytic asymmetric amination step using an (S)-selective ω-transaminase.

Enantioselectivity: This is the primary advantage of the biocatalytic approach. ω-transaminases are known to provide excellent enantiomeric excess (ee), often exceeding 99%. This eliminates the need for chiral resolution steps, which inherently halve the maximum possible yield.

Route 2: Asymmetric Conjugate Addition

A plausible chemical route could be adapted from the synthesis of similar β-amino acids. sci-hub.st This would involve the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester. For instance, a chiral lithium amide could be added to an appropriately substituted α,β-unsaturated ester. The stereochemistry would be controlled by the chiral auxiliary.

Enantioselectivity: The enantioselectivity is dependent on the chosen chiral auxiliary or catalyst for the conjugate addition step. While high diastereoselectivity or enantioselectivity can be achieved, it may require cryogenic conditions and highly reactive organometallic reagents.

Atom Economy: Routes involving stoichiometric chiral auxiliaries generally have poor atom economy, as the auxiliary is a high-molecular-weight group that is removed and discarded. Catalytic asymmetric methods would offer better atom economy.

Route 3: Knoevenagel Condensation and Asymmetric Hydrogenation

This approach could involve a Knoevenagel condensation of 3-methyl-2-butanone with a cyanoacetate (B8463686) derivative, followed by asymmetric hydrogenation of the resulting α,β-unsaturated nitrile. Subsequent reduction of the nitrile and hydrolysis of the ester would yield the final product.

Enantioselectivity: Asymmetric hydrogenation using chiral metal catalysts (e.g., Rhodium- or Ruthenium-based) can provide very high enantioselectivity (>99% ee).

Table 2: Comparative Analysis of Synthetic Routes for this compound

| Parameter | Route 1: Biocatalytic Asymmetric Amination | Route 2: Asymmetric Conjugate Addition | Route 3: Knoevenagel Condensation & Asymmetric Hydrogenation |

| Overall Efficiency (Yield) | Potentially high, fewer steps from a key intermediate. | Generally lower due to multiple steps. | Moderate, dependent on the efficiency of each step. |

| Enantioselectivity | Excellent (>99% ee is common). | Good to excellent, but may require cryogenic conditions or a chiral auxiliary. | Excellent (>99% ee is achievable with optimized catalysts). |

| Atom Economy | Good to excellent, especially with reductive aminases. | Poor to moderate, particularly if stoichiometric chiral auxiliaries are used. | Moderate to good, catalytic hydrogenation is atom-economical. |

| Number of Steps (from common starting materials) | Fewer steps for the key chiral induction. | Typically a multi-step synthesis. | Multi-step synthesis. |

| Reagents and Conditions | Mild, aqueous conditions for the enzymatic step. | Often requires cryogenic temperatures, organometallic reagents, and anhydrous conditions. | Requires high-pressure hydrogenation and potentially expensive metal catalysts. |

| Environmental Impact | Generally low ("Green Chemistry"). | Higher, due to the use of hazardous reagents and solvents. | Moderate, use of heavy metals can be a concern for waste disposal. |

Advanced Spectroscopic and Spectrometric Techniques for the Structural Elucidation and Stereochemical Assignment of 3s 3 Amino 4,5 Dimethylhexanoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, serves as the foundational step in the structural analysis of (3S)-3-Amino-4,5-dimethylhexanoic acid. Each spectrum provides unique insights into the molecule's constituent parts.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the predicted ¹H NMR spectrum would exhibit characteristic signals for the protons of the methyl groups, the methine protons, the methylene (B1212753) group adjacent to the carboxylic acid, and the proton attached to the chiral center bearing the amino group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its electronic environment. Key signals would correspond to the carboxyl carbon, the carbon atoms of the hexanoic acid backbone, and the methyl carbons.

¹⁵N NMR Spectroscopy: While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the nitrogen atom of the amino group. The chemical shift of the nitrogen would confirm the presence of the primary amine.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 11.0-13.0 (broad s) | 175.0-180.0 |

| CH₂-COOH | 2.3-2.6 (m) | 38.0-42.0 |

| CH-NH₂ | 3.0-3.4 (m) | 50.0-55.0 |

| CH-(CH₃) | 1.7-2.0 (m) | 35.0-40.0 |

| CH-(CH₃)₂ | 1.5-1.8 (m) | 30.0-35.0 |

| CH-CH₃ | 0.8-1.0 (d) | 15.0-20.0 |

| CH(CH₃)₂ | 0.8-1.0 (d) | 18.0-22.0 (diastereotopic) |

| NH₂ | 1.0-3.0 (broad s) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The multiplicity is abbreviated as s (singlet), d (doublet), and m (multiplet).

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the hexanoic acid backbone, confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹H signals to their corresponding ¹³C signals in the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular framework. For instance, HMBC can show a correlation from the methyl protons to the adjacent methine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the stereochemistry and conformational preferences of the molecule. For this compound, NOESY or ROESY could reveal spatial proximities between the protons on the chiral centers, aiding in the confirmation of the (3S) configuration.

To confirm the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed in conjunction with NMR spectroscopy.

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid, reacts with the amino group of the analyte to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer in a mixture.

Chiral Solvating Agents (CSAs): A CSA forms transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces small chemical shift differences between the signals of the two enantiomers in the NMR spectrum, enabling the determination of enantiomeric excess.

Due to the presence of several single bonds, this compound is a flexible molecule. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at different temperatures, can provide insights into the conformational dynamics of the molecule, such as the rotation around the C-C bonds of the hexanoic acid backbone. By analyzing the changes in the NMR spectra with temperature, it is possible to determine the energy barriers for these conformational interchanges.

Mass Spectrometry (MS) Techniques for Molecular Ion Determination and Fragmentation Pathway Mapping

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence.

Exact Mass Calculation for C₈H₁₇NO₂:

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 159.125929 |

An experimentally determined exact mass that matches this calculated value would strongly support the molecular formula C₈H₁₇NO₂.

Plausible Fragmentation Pathways:

Upon ionization in a mass spectrometer, this compound will undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for β-amino acids include:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (COOH): Resulting in a fragment corresponding to the rest of the molecule.

Cleavage adjacent to the amino group: This can lead to the formation of characteristic iminium ions.

Cleavage of the alkyl side chain: Fragmentation of the dimethylhexanoic portion of the molecule.

By carefully analyzing the m/z values of the fragment ions in the mass spectrum, a detailed picture of the molecule's structure can be constructed, complementing the information obtained from NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the molecular structure of compounds by analyzing their fragmentation patterns. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment, this compound would first be ionized, commonly via electrospray ionization (ESI) in positive ion mode, to generate the protonated molecule [M+H]⁺. This precursor ion is then isolated in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. thermofisher.comnih.gov

The fragmentation of the [M+H]⁺ ion of this compound (C8H17NO2, molecular weight: 159.23 g/mol ) is expected to follow characteristic pathways for β-amino acids. Key fragmentation events would include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as cleavages at the Cα-Cβ bond and along the alkyl side chain. Analysis of these specific product ions allows for the unambiguous confirmation of its covalent structure. By utilizing Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions can be monitored, providing high sensitivity and selectivity for quantitative analysis. thermofisher.com

Table 1: Predicted MS/MS Fragmentation Pattern for Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Putative Fragment Identity |

|---|---|---|---|

| 160.13 | 142.12 | H₂O | [M+H-H₂O]⁺ |

| 160.13 | 114.12 | HCOOH | [M+H-HCOOH]⁺ |

| 160.13 | 102.10 | C₄H₈ | [M+H-C₄H₈]⁺ (Loss of isobutene) |

| 160.13 | 88.08 | C₅H₁₀ | [M+H-C₅H₁₀]⁺ (Loss of dimethylbutene) |

| 160.13 | 74.06 | C₅H₁₂O | Side chain cleavage |

Note: The m/z values are theoretical and for illustrative purposes.

Gas-Phase Conformational Analysis using Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase, providing information that is complementary to mass spectrometry. nih.govmdpi.com This method can distinguish between different conformers or isomers of this compound that have the same mass-to-charge ratio.

In an IM-MS experiment, ions are guided into a drift tube filled with a buffer gas. escholarship.org An electric field propels the ions through the tube, while collisions with the buffer gas impede their progress. Compact, tightly folded conformers experience fewer collisions and travel faster than extended, more open conformers. escholarship.org This difference in drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physical parameter related to its gas-phase structure. By comparing experimentally determined CCS values with those calculated for theoretically modeled structures, it is possible to gain insight into the preferred three-dimensional conformations of the molecule in the absence of solvent. chemrxiv.org This is particularly useful for understanding the intrinsic folding propensities dictated by intramolecular forces.

Table 2: Hypothetical Ion Mobility Data for Different Conformers of [M+H]⁺ this compound

| Putative Conformer | Predicted Relative Energy (kJ/mol) | Drift Time (ms) | Collision Cross-Section (CCS) in N₂ (Ų) |

|---|---|---|---|

| Globular (intramolecular H-bond) | 0.0 | 10.2 | 135.5 |

| Extended (linear) | 5.8 | 10.9 | 142.1 |

Note: This data is illustrative and represents the type of information obtained from an IM-MS experiment.

X-ray Crystallography for Absolute Stereochemical Determination of this compound or its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline material, providing unambiguous proof of atomic connectivity, conformation, and, crucially, absolute stereochemistry.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and their intensities are measured. The data are then processed to yield a set of crystallographic parameters, including the unit cell dimensions and the space group. For a chiral, non-racemic compound like the (3S) enantiomer, the crystal must belong to a chiral space group (one lacking inversion centers or mirror planes), such as P2₁ as seen in other amino acids. researchgate.net

The electron density map, calculated from the diffraction data, allows for the construction of a molecular model. Refinement of this model against the experimental data yields precise atomic coordinates, bond lengths, and bond angles. The absolute configuration (S in this case) can be determined unequivocally using anomalous dispersion effects, often by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₇NO₂ |

| Formula Weight | 159.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.85 |

| b (Å) | 12.50 |

| c (Å) | 6.20 |

| β (°) | 110.5 |

| Volume (ų) | 424.7 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.245 |

Note: This table presents hypothetical data typical for a small organic molecule to illustrate the output of a crystallographic experiment.

Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. Amino acids, with their flexible structures and zwitterionic nature, can be particularly difficult to crystallize. A powerful strategy to overcome this is co-crystallization, where the target molecule is crystallized with a second, distinct molecule known as a "co-former". nih.gov

For this compound, employing a chiral co-former can be especially advantageous. Amino acids like L-proline are excellent candidates as they can form robust hydrogen bonds and salt bridges through their own zwitterionic moieties. nih.gov These strong, directional interactions can guide the assembly of the target molecule into a well-ordered crystalline lattice, increasing the probability of forming diffraction-quality crystals. The resulting co-crystal structure would reveal not only the absolute stereochemistry of the target molecule but also the specific intermolecular interactions responsible for the crystal packing. mdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Localized Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a rapid and non-destructive means of identifying functional groups and probing the local molecular environment. arxiv.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, IR and Raman spectra would display characteristic bands corresponding to its key functional groups. The carboxylic acid group would give rise to a strong C=O stretching band and a broad O-H stretching band. The primary amine group would show N-H stretching and bending vibrations. Additionally, various C-H stretching and bending modes from the dimethylhexanoic backbone would be present in the "fingerprint" region of the spectrum. researchgate.net Shifts in the positions and widths of these bands, particularly the O-H and N-H stretches, can provide information about hydrogen bonding in the solid state or in solution. researchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1730-1700 | 1730-1700 |

| Amine | N-H stretch | 3500-3300 (doublet) | 3500-3300 |

| Amine | N-H bend (scissoring) | 1650-1580 | Weak |

| Alkyl | C-H stretch | 2960-2850 | 2960-2850 (strong) |

Note: These are typical frequency ranges for the specified functional groups.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Solution-State Stereochemical Confirmation and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute stereochemistry of chiral molecules in solution. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

For an amino acid like this compound, the primary chromophore is the carboxylic acid group. Studies on other L-amino acids have shown that they typically exhibit a positive Cotton effect (a maximum in the CD spectrum) for the n→π* transition of the carboxyl group at wavelengths around 200-210 nm in acidic solutions. rsc.org The sign of this Cotton effect is directly related to the spatial arrangement of atoms around the chiral center. Therefore, observing a positive Cotton effect in this region for this compound would provide strong evidence confirming the (S) configuration at the C3 position, consistent with the L-series of amino acids. The stability of the compound under different pH conditions can also be monitored using CD spectroscopy. nih.gov

Table 5: Illustrative Circular Dichroism Data for this compound

| Solvent/pH | Chromophore | Wavelength of Maximum (λ_max, nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|---|

| 0.1 M HCl (pH 1) | Carboxyl (n→π*) | 209 | Positive | +5500 |

Note: This data is hypothetical, based on typical values observed for L-amino acids, and serves to illustrate the expected results.

Computational Chemistry and Molecular Modeling of 3s 3 Amino 4,5 Dimethylhexanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction of (3S)-3-Amino-4,5-dimethylhexanoic acid

Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about electron distribution, molecular orbital energies, and reaction pathways. These methods solve the Schrödinger equation (or approximations of it) for a given molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. semanticscholar.org For this compound, DFT would be instrumental in exploring its conformational space and the relative stabilities of its tautomers.

The flexibility of the hexanoic acid backbone, combined with the stereochemistry at the C3 and C4 positions, gives rise to numerous possible conformers. DFT calculations can be used to optimize the geometry of these various conformers and calculate their relative energies. This analysis would identify the most stable, low-energy conformations that the molecule is likely to adopt in the gas phase. Factors influencing conformational preference include intramolecular hydrogen bonding between the amino group and the carboxylic acid group, as well as steric hindrance from the bulky dimethylhexanoic side chain. nih.gov

Tautomerism is another key aspect that can be investigated using DFT. This compound can exist in a neutral form and a zwitterionic form, where the carboxylic acid proton is transferred to the amino group. DFT calculations can determine the relative energies of these two forms in the gas phase and in different solvent environments (using implicit solvent models). acs.orgnih.gov Generally, the neutral form is favored in the gas phase, while the zwitterionic form becomes more stable in polar solvents. semanticscholar.org

Illustrative Data Table: Predicted Relative Energies of this compound Conformers using DFT This table is illustrative and shows the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

| Conformer/Tautomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, PCM, kcal/mol) |

|---|---|---|---|

| Neutral - Extended | Linear backbone, minimal intramolecular H-bonding | 2.5 | 3.0 |

| Neutral - Folded | Intramolecular H-bond between NH2 and COOH | 0.0 | 1.8 |

| Zwitterion - Extended | Linear backbone, charged termini | 15.0 | 0.5 |

| Zwitterion - Folded | Intramolecular H-bond between NH3+ and COO- | 12.0 | 0.0 |

Ab initio (from first principles) methods are another class of quantum calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. unito.it These methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be valuable for predicting spectroscopic parameters for this compound. rsc.org

For instance, ab initio calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. unito.it This allows for the assignment of experimental spectral bands to specific molecular motions. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure and stereochemistry.

Reaction pathway analysis using ab initio methods can elucidate the mechanisms of chemical transformations. For example, the cyclization of this compound to form a lactam could be modeled. These calculations would identify the transition state structures and determine the activation energy barriers for the reaction, providing insight into its feasibility and kinetics.

The acidity and basicity of this compound are defined by its protonation states. The carboxylic acid group can be deprotonated (COO⁻), and the amino group can be protonated (NH₃⁺). Quantum mechanical calculations can provide accurate predictions of the molecule's pKa values by calculating the Gibbs free energy change associated with these protonation/deprotonation events in solution. nih.gov

The energetic profile for isomerization, such as the interconversion between different conformers, can also be mapped out. By systematically varying key dihedral angles and calculating the energy at each point, a potential energy surface can be generated. This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers (saddles points) that must be overcome to transition between them.

Illustrative Data Table: Calculated Protonation State Properties of this compound This table is illustrative. Actual values would require specific computational studies.

| Property | Description | Predicted Value |

|---|---|---|

| Proton Affinity (Gas Phase) | Energy released upon protonation of the amino group | ~220-230 kcal/mol |

| Gas Phase Basicity | Gibbs free energy of protonation of the amino group | ~215-225 kcal/mol |

| Calculated pKa (COOH) | Acidity of the carboxylic acid group in water | ~4.0 - 4.5 |

| Calculated pKa (NH3+) | Acidity of the protonated amino group in water | ~10.5 - 11.0 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution-Phase Behavior of this compound

While QM methods are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. ijbiotech.com

The conformation of a flexible molecule like this compound is highly dependent on its solvent environment. scirp.org MD simulations with explicit solvent molecules (e.g., a box of water molecules) can capture the detailed interactions that influence the molecule's shape.

In a polar solvent like water, the zwitterionic form of the amino acid is expected to be dominant. The charged amino and carboxylate groups will be stabilized by strong hydrogen bonds with surrounding water molecules. nih.gov This solvation can disrupt intramolecular hydrogen bonds that might be stable in the gas phase, leading to a different set of preferred conformations. In contrast, in a non-polar solvent, the neutral form would be more prevalent, and intramolecular hydrogen bonding would play a more significant role in determining the conformational landscape. MD simulations can quantify the populations of different conformers in various solvents by analyzing the simulation trajectory. researchgate.net

MD simulations provide a detailed picture of the solute-solvent interactions. For this compound in water, this includes the formation and breaking of hydrogen bonds between the amino and carboxyl groups and water molecules. The structure of the solvation shell around the molecule can be analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute.

Docking and Molecular Recognition Studies of this compound with Hypothetical Receptor Binding Sites or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies are instrumental in understanding its interaction with putative biological targets, such as the α2δ subunit of voltage-gated calcium channels and GABA receptors. These studies can reveal key molecular recognition features, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that govern binding affinity and specificity.

In a hypothetical docking study of this compound with the α2δ-1 subunit, the amino and carboxylic acid groups are expected to form crucial interactions with key residues in the binding pocket, similar to what has been observed for pregabalin (B1679071) and gabapentin. The dimethylhexanoic acid moiety would likely occupy a hydrophobic pocket, with the stereochemistry at the 3-position influencing the precise fit and interaction strength.

Table 1: Hypothetical Docking Scores and Key Interacting Residues of this compound with the α2δ-1 Subunit.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | Arg217, Ser189, Glu221 | Hydrogen Bond, Electrostatic |

| Pregabalin | -7.9 | Arg217, Ser189, Glu221 | Hydrogen Bond, Electrostatic |

| Gabapentin | -7.2 | Arg217, Ser189 | Hydrogen Bond, Electrostatic |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed for analogous compounds.

Molecular recognition studies, often coupled with molecular dynamics simulations, can further elucidate the dynamic nature of the ligand-receptor interaction. These simulations can predict the stability of the binding pose over time and reveal the role of solvent molecules in mediating the interaction. For this compound, such studies would provide a more comprehensive understanding of its binding thermodynamics and kinetics. A computational study on pregabalin's binding mode suggests that electrostatic interactions and hydrogen bonds, particularly with residues like Arg217, are crucial for its high affinity. puce.edu.ec

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are invaluable tools in drug discovery for predicting the activity of untested compounds and for optimizing lead structures.

For analogues of this compound, a QSAR study would involve generating a dataset of compounds with varying structural modifications and their corresponding biological activities (e.g., binding affinity to the α2δ subunit). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

A hypothetical QSAR model for a series of this compound analogues might reveal that specific steric and electronic features are critical for high affinity. For instance, the size and branching of the alkyl side chain and the electronic properties of the amino and carboxyl groups could be significant determinants of activity. Studies on GABA analogues have demonstrated the utility of 3D-QSAR in understanding the structural requirements for inhibitory activity against GABA-AT. researchgate.net

Table 2: Hypothetical QSAR Model for Analogues of this compound Targeting the α2δ-1 Subunit.

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.45 | <0.05 | Increased hydrophobicity is favorable |

| Molecular Volume | -0.21 | <0.05 | Smaller, more compact molecules are preferred |

| Dipole Moment | 0.15 | <0.05 | Higher polarity enhances activity |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of QSAR.

Similarly, QSPR models could be developed to predict important physicochemical properties of these analogues, such as solubility, lipophilicity, and metabolic stability. These models are crucial for assessing the "drug-likeness" of the compounds and for identifying candidates with favorable pharmacokinetic profiles.

Chemical Reactivity and Derivatization Strategies for 3s 3 Amino 4,5 Dimethylhexanoic Acid

Reactions at the Amino Group of (3S)-3-Amino-4,5-dimethylhexanoic acid

The primary amino group in this compound is a nucleophilic center, making it susceptible to a variety of covalent modifications. These reactions are fundamental for integrating the molecule into larger scaffolds, particularly in the synthesis of peptide analogues and other bioactive compounds.

Amidation and Peptide Bond Formation Methodologies

The formation of an amide bond by coupling the amino group of this compound with a carboxylic acid is a cornerstone of peptide synthesis. Due to the steric hindrance imparted by the adjacent 4,5-dimethylated carbon chain and its nature as a β-amino acid, specialized coupling reagents are often employed to achieve high yields and prevent side reactions like racemization.

Commonly used peptide coupling reagents activate the carboxylic acid partner, rendering it susceptible to nucleophilic attack by the amino group of the β-amino acid. The choice of reagent and reaction conditions is critical for efficient synthesis.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Specific Examples | Activating Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. | Highly effective; EDC byproducts are water-soluble, simplifying purification. researchgate.net |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an active benzotriazolyl ester. | High reactivity and suppression of racemization. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms an active benzotriazolyl ester. | Very rapid coupling rates, suitable for sterically hindered amino acids. |

| Mixed Anhydrides | Isobutyl chloroformate (IBCF) | Forms a reactive mixed anhydride (B1165640) with the carboxylic acid. | Cost-effective and highly reactive, but can be prone to side reactions if not controlled. acs.org |

The general procedure involves the activation of a protected α-amino acid or other carboxylic acid, followed by the addition of this compound (or its ester derivative). The reaction is typically carried out in an inert aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.gov

Acylation, Sulfonylation, and Carbamoylation Reactions

Beyond peptide bonds, the amino group can be readily derivatized through acylation, sulfonylation, and carbamoylation to introduce a diverse range of functional groups.

Acylation: This reaction involves treating the amino acid with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. evitachem.com This method is used to install various acyl groups, from simple acetyl groups to more complex fatty acid chains, which can modify the lipophilicity of the molecule. frontiersin.orgscience.gov The N-acylation of β-amino esters is a common strategy in kinetic resolutions catalyzed by enzymes like lipases. researchgate.net

Sulfonylation: The formation of a sulfonamide is achieved by reacting the amino group with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting sulfonamide is a stable functional group that is a key feature in many pharmaceutical compounds. The N-tosyl protection of amino acids can enhance the acidity of the N-H bond, facilitating further reactions.

Carbamoylation: This involves the reaction of the amino group with an isocyanate or a carbamoyl (B1232498) chloride to form a urea (B33335) or carbamate (B1207046) derivative, respectively. These reactions introduce functionalities that can act as hydrogen bond donors and acceptors, significantly altering the biological and physical properties of the parent molecule.

Table 2: Reagents for N-Derivatization

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Acylation | Acetyl Chloride, Acetic Anhydride | Acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Tosylamide |

| Carbamoylation | Phenyl isocyanate | Phenylurea |

Reactions at the Carboxyl Group of this compound

The carboxylic acid moiety is less nucleophilic than the amino group but serves as a key handle for esterification and amidation, often requiring activation to facilitate reactions.

Esterification and Lactonization (if applicable)

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the carboxyl group during reactions at the amino terminus or to increase the lipophilicity of the molecule. The most straightforward method is Fischer esterification, which involves reacting the amino acid with an excess of an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., HCl gas or H₂SO₄). pearson.com This reaction is reversible and requires forcing conditions, such as removing the water formed. Alternatively, esters can be formed under milder conditions by reacting the amino acid with an alkyl halide in the presence of a base like cesium carbonate.

Lactonization: Intramolecular esterification to form a lactone is generally not applicable for β-amino acids like this compound. Such a reaction would require the formation of a highly strained four-membered β-lactone ring, which is thermodynamically and kinetically unfavorable.

Amide Formation and Carboxyl Activation for Coupling

Similar to the reactions at the amino group, forming an amide bond at the carboxyl terminus requires its activation. This is the reverse of the process described in section 5.1.1, where this compound acts as the acyl donor.

The carboxylic acid is first converted into a more reactive species, which is then susceptible to nucleophilic attack by a primary or secondary amine. The same coupling reagents used in peptide synthesis are applicable here. organic-chemistry.orgresearchgate.net

Table 3: Carboxyl Activation Strategies

| Activation Method | Intermediate Formed | Reagents |

|---|---|---|

| Acid Chloride Formation | Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Active Ester Formation | N-Hydroxysuccinimide (NHS) ester, p-Nitrophenyl (ONp) ester | DCC/NHS, DCC/p-nitrophenol |

| Mixed Anhydride | Mixed Carbonic Anhydride | Isobutyl chloroformate, Et₃N |

| Direct Coupling | O-acylisourea (with carbodiimides) | EDC, HOBt |

A typical procedure involves dissolving this compound (with its amino group suitably protected, e.g., as a Boc or Cbz derivative) in an appropriate solvent. A coupling agent like EDC and an additive such as HOBt (Hydroxybenzotriazole) are added to form the active ester intermediate. The desired amine is then added to the mixture to form the final amide product. In the synthesis of a structurally related compound, (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, the carboxylic acid was generated from a precursor without direct activation, highlighting that derivatization often occurs as part of a larger synthetic sequence. sci-hub.st

Reduction to Alcohol and Subsequent Functionalization

The reduction of the carboxylic acid moiety in N-protected this compound to its corresponding primary alcohol, (3S)-3-amino-4,5-dimethylhexan-1-ol, is a fundamental transformation that opens avenues for further functionalization. This conversion is typically achieved using reducing agents that are selective for carboxylic acids in the presence of other functional groups.

Commonly employed reagents for this transformation include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), which are known for their efficacy in reducing carboxylic acids under mild conditions. Another effective method involves the in-situ formation of mixed anhydrides followed by reduction with sodium borohydride (B1222165) (NaBH4). The choice of the N-protecting group is crucial to ensure compatibility with the reducing agent and to prevent unwanted side reactions.

Once the amino alcohol is obtained, the terminal hydroxyl group serves as a versatile handle for a wide array of subsequent functionalizations. These modifications can introduce diverse chemical entities, thereby modulating the physicochemical properties of the parent molecule.

Table 1: Representative Functionalization Reactions of (3S)-3-amino-4,5-dimethylhexan-1-ol

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Esterification | Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC, EDC) | Ester |

| Etherification | Alkyl halide with a base (e.g., NaH) | Ether |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) | Aldehyde |

| Halogenation | Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) | Halide |

| Azidation | Diphenylphosphoryl azide (B81097) (DPPA) or sodium azide (NaN3) after activation of the alcohol | Azide |

These functionalized derivatives can then be used as key intermediates in the synthesis of more complex molecules, including ligands for biological targets or building blocks for novel materials.

Side Chain Functionalization of this compound

The isopropyl group on the side chain of this compound offers opportunities for further chemical diversification, although its unactivated nature presents a synthetic challenge.

Stereoselective oxidation of the isopropyl group can lead to the introduction of a hydroxyl group, creating a chiral center and providing a new point for diversification. Biocatalytic approaches, particularly using cytochrome P450 monooxygenases, are promising for achieving high regio- and stereoselectivity in the hydroxylation of unactivated C-H bonds. These enzymes can be engineered to favor the oxidation of a specific methyl group on the isopropyl moiety.

Conversely, while the isopropyl group itself is fully reduced, stereoselective reduction becomes relevant if a double bond were to be introduced into the side chain through other synthetic manipulations. In such cases, catalytic hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could be employed to control the stereochemistry of the resulting saturated side chain.

Direct halogenation of the unactivated alkyl side chain of this compound is challenging due to the lack of directing groups. However, radical halogenation could potentially introduce a halogen atom, which can then serve as a handle for cross-coupling reactions. More controlled methods might involve initial enzymatic hydroxylation, as mentioned above, followed by conversion of the alcohol to a halide.

Once a halogen is introduced, a variety of palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions, such as the Suzuki, Stille, or Sonogashira couplings, would allow for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the chemical space accessible from the parent amino acid.

Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal substrate for various intramolecular cyclization reactions to form heterocyclic structures.

A prominent example is the formation of a β-lactam (azetidin-2-one) ring through intramolecular amide bond formation. This can be achieved by activating the carboxylic acid group with a suitable coupling agent, such as a carbodiimide, in the presence of a base to facilitate the nucleophilic attack of the amino group. The stereochemistry at the C3 and C4 positions of the resulting β-lactam is dictated by the stereochemistry of the starting amino acid.

Furthermore, derivatization of the carboxylic acid and amino groups can lead to the synthesis of piperidine (B6355638) derivatives. For instance, reduction of the carboxylic acid to an alcohol, followed by conversion of the amino group into a suitable leaving group (or vice versa), could enable an intramolecular cyclization to form a substituted piperidine ring.

Table 2: Potential Cyclization Products from this compound

| Starting Material Derivative | Reaction Type | Heterocyclic Product |

| N-protected this compound | Intramolecular amidation | β-Lactam |

| (3S)-3-Amino-4,5-dimethylhexan-1-ol | Intramolecular substitution | Substituted piperidine |

| N-modified this compound ester | Dieckmann condensation | Substituted piperidinone |

Synthesis of Conjugates and Probes Incorporating this compound for Research Applications

The unique structural features of this compound make it an attractive candidate for incorporation into molecular probes and conjugates for various research applications. These probes can be used to study biological processes, track the distribution of molecules in cells or organisms, or as tools for target identification.

Fluorescent probes can be synthesized by coupling a fluorophore to either the amino or the carboxyl terminus of the amino acid. The choice of fluorophore and the linkage chemistry are critical for maintaining the desired photophysical properties and biological activity.

Radiolabeled probes, for use in techniques such as positron emission tomography (PET) or autoradiography, can be prepared by incorporating a radionuclide. This can be achieved by synthesizing the amino acid from a radiolabeled precursor or by introducing the radionuclide in a later synthetic step, for example, through a halogenation/radiohalogenation sequence on the side chain.

Table 3: Examples of Probes Incorporating Amino Acid Scaffolds

| Probe Type | Label | Attachment Site | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | N-terminus or C-terminus | Cellular imaging, fluorescence microscopy |

| Biotinylated Probe | Biotin | N-terminus or C-terminus | Affinity-based purification, pull-down assays |

| Radiolabeled Probe | ¹⁸F, ¹¹C, ³H | Side chain or backbone | In vivo imaging (PET), metabolic studies |

The synthesis of these conjugates and probes requires careful consideration of the reaction conditions to ensure that the integrity of both the amino acid scaffold and the attached label is preserved.

Investigation of Molecular Interactions and Biological Recognition Mechanisms Involving 3s 3 Amino 4,5 Dimethylhexanoic Acid

Biophysical Characterization of Binding Events with Model Biological Systems (e.g., Liposomes, Synthetic Receptors)

No studies were identified that specifically investigate the biophysical characterization of "(3S)-3-Amino-4,5-dimethylhexanoic acid" interacting with model biological systems such as liposomes or synthetic receptors. The literature search did not yield any data on its binding properties, partitioning behavior, or other physical interactions with these model systems.

Receptor-Ligand Interaction Studies Using Label-Free Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to Elucidate Binding Affinities and Kinetics

A search for receptor-ligand interaction studies involving "this compound" using label-free techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) yielded no results. Consequently, there is no data available on the binding affinities (K D), association rates (k a ), or dissociation rates (k d ) of this compound with any specific biological target.

Exploration of this compound’s Potential as a Molecular Probe for Biological Pathways (e.g., as a tagged metabolite analog)

The potential of "this compound" as a molecular probe has not been explored in the available literature. There are no documented instances of this compound being functionalized with reporter tags (e.g., fluorescent, radioactive, or affinity labels) to investigate biological pathways or to serve as a tagged metabolite analog.

Structural Basis of Molecular Recognition for this compound and its Functionalized Derivatives (e.g., using X-ray co-crystallography of ligand-protein complexes)

No structural biology data, such as X-ray co-crystallography or NMR spectroscopy, is available that elucidates the molecular recognition of "this compound" by a protein or other biological macromolecule. The structural basis for any potential interactions remains undetermined.

Due to the absence of specific research findings for "this compound" in the scientific literature, it is not possible to provide the detailed, data-driven article as requested.

Emerging Applications and Future Research Trajectories for 3s 3 Amino 4,5 Dimethylhexanoic Acid in Academic Research

Development of (3S)-3-Amino-4,5-dimethylhexanoic acid as a Chiral Building Block for Complex Molecule Synthesis

The asymmetric synthesis of complex organic molecules is a cornerstone of modern chemistry, with significant implications for drug discovery and natural product synthesis. Chiral building blocks, which possess a defined stereochemistry, are indispensable in this endeavor as they can impart chirality to the target molecule. This compound, with its stereodefined center and functional groups, is an attractive candidate for use as a chiral synthon.

The utility of chiral amino acids in the synthesis of complex natural products is well-documented. nih.gov These templates can be used to construct molecules that may not even have an obvious amino acid functionality in their final structure. nih.gov The synthesis often begins with the alkylation of a chiral template, allowing the stereocenter of the amino acid to guide the stereochemistry of subsequent reactions. nih.gov Following a series of transformations, the chiral auxiliary is removed to yield a more complex, stereochemically enriched molecule. nih.gov

Key Synthetic Strategies Employing Chiral Amino Acid Building Blocks:

| Strategy | Description | Potential Application for this compound |

| Chiral Pool Synthesis | Utilization of readily available chiral compounds as starting materials. | The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of other chiral molecules. |

| Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. | The amino acid itself can act as a chiral auxiliary or be modified to create a more effective one for specific transformations. |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer or diastereomer over another. | Derivatives of this compound could be developed as ligands for chiral metal catalysts. |

The branched, lipophilic side chain of this compound can also influence the steric course of reactions, providing an additional layer of control in the synthesis of intricate molecular architectures. Further research into the reactivity and synthetic utility of this compound is warranted to fully exploit its potential as a chiral building block.

Exploration of this compound in the Design of Novel Conformational Restraints for Peptides and Peptidomimetics

Peptides and proteins are involved in a vast number of biological processes, making them attractive targets for therapeutic intervention. However, their application as drugs is often limited by their conformational flexibility and susceptibility to enzymatic degradation. nih.gov The incorporation of non-natural amino acids, such as β-amino acids like this compound, is a powerful strategy to overcome these limitations. nih.gov

The introduction of β-amino acids into a peptide backbone can induce specific secondary structures, such as helices, turns, and sheets, which may differ from those formed by α-amino acids. numberanalytics.comacs.org This conformational constraint can lead to peptides with enhanced biological activity, increased stability, and improved receptor selectivity. nih.gov The unique side chain of this compound can further influence the local conformation of the peptide, providing a tool for fine-tuning its three-dimensional structure. nih.gov

Impact of β-Amino Acid Incorporation on Peptide Properties:

| Property | Effect of β-Amino Acid Incorporation | Relevance of this compound |

| Conformational Stability | Induces stable, well-defined secondary structures. | The bulky side chain can further restrict backbone rotation, leading to more rigid structures. |

| Proteolytic Resistance | The altered backbone is not recognized by many proteases, increasing the peptide's half-life. nih.gov | This is a general advantage of β-amino acids that would apply to peptides containing this residue. |

| Receptor Binding | The constrained conformation can lead to a more favorable interaction with the target receptor. | The specific side chain can be designed to interact with hydrophobic pockets in the receptor binding site. |

| Bioavailability | Increased stability can lead to improved absorption and distribution in the body. | The lipophilic nature of the side chain may also enhance membrane permeability. |

The systematic replacement of α-amino acids with this compound in biologically active peptides could lead to the development of novel peptidomimetics with improved therapeutic potential. nih.gov

High-Throughput Screening Methodologies for the Discovery of Novel Molecular Interactions of this compound with Target Libraries